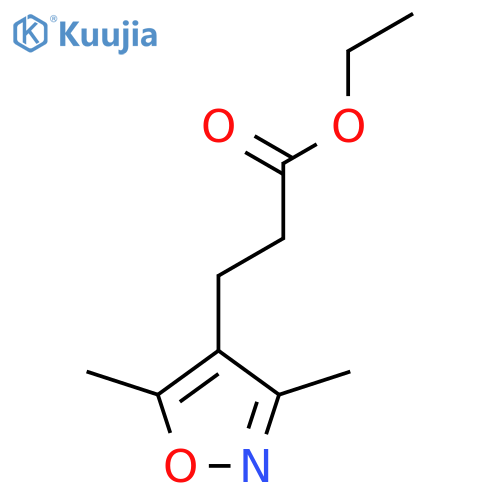

Cas no 27428-42-8 (Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate)

27428-42-8 structure

商品名:Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

CAS番号:27428-42-8

MF:C10H15NO3

メガワット:197.231003046036

MDL:MFCD08701376

CID:2930411

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

- ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate

- BBL013596

- STK801479

- A913289

- 3,5-Dimethylisoxazole-4-propanoic acid ethyl ester

- 4-Isoxazolepropanoic acid, 3,5-dimethyl-, ethyl ester

- Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

-

- MDL: MFCD08701376

- インチ: 1S/C10H15NO3/c1-4-13-10(12)6-5-9-7(2)11-14-8(9)3/h4-6H2,1-3H3

- InChIKey: ZSIKUODTTWGBPS-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=C(C(C)=N1)CCC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 196

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 1.6

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E259785-250mg |

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |

27428-42-8 | 250mg |

$ 380.00 | 2022-06-05 | ||

| abcr | AB378024-500 mg |

Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |

27428-42-8 | 500MG |

€313.80 | 2023-02-03 | ||

| abcr | AB378024-1 g |

Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |

27428-42-8 | 1g |

€406.00 | 2023-06-20 | ||

| Chemenu | CM516038-1g |

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |

27428-42-8 | 97% | 1g |

$320 | 2024-07-28 | |

| abcr | AB378024-500mg |

Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate, 95%; . |

27428-42-8 | 95% | 500mg |

€333.00 | 2025-03-19 | |

| abcr | AB378024-5g |

Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate, 95%; . |

27428-42-8 | 95% | 5g |

€1037.00 | 2025-03-19 | |

| A2B Chem LLC | AI46346-5g |

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |

27428-42-8 | >95% | 5g |

$1134.00 | 2024-04-20 | |

| TRC | E259785-100mg |

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |

27428-42-8 | 100mg |

$ 185.00 | 2022-06-05 | ||

| Ambeed | A420424-1g |

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |

27428-42-8 | 97% | 1g |

$323.0 | 2024-07-28 | |

| A2B Chem LLC | AI46346-1g |

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |

27428-42-8 | >95% | 1g |

$578.00 | 2024-04-20 |

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

27428-42-8 (Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate) 関連製品

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:27428-42-8)Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

清らかである:99%

はかる:1g

価格 ($):291.0